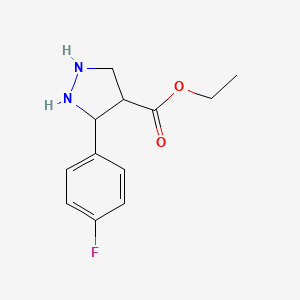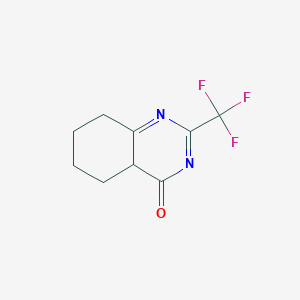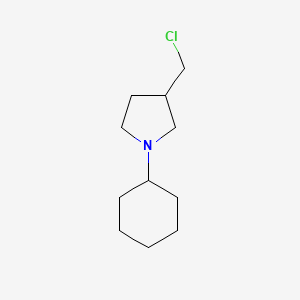![molecular formula C12H20ClN5 B12348709 bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine CAS No. 1856096-59-7](/img/structure/B12348709.png)
bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine: is a compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine typically involves multi-component reactions. One common method is the one-pot pseudo three-component reaction, where two equivalents of 3-methyl-5-pyrazolone derivatives react with one equivalent of aldehydes . Another approach is the one-pot pseudo five-component reaction involving β-keto esters, hydrazines, and aldehydes .
Industrial Production Methods: the general principles of multi-component reactions and the use of various catalysts, such as piperidine or sodium acetate, can be applied to scale up the synthesis .
Chemical Reactions Analysis
Types of Reactions: Bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by metal complexes, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Metal catalysts such as copper complexes.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles like amines or halides under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. For example, its anticancer activity is attributed to its ability to induce apoptosis through the p53-mediated pathway . The compound can also act as a ligand, coordinating with metal ions to form complexes that exhibit catalytic activity .
Comparison with Similar Compounds
- Bis(2-ethyl-di(3,5-dimethyl-1H-pyrazol-1-yl))- (6-methyl-(2-pyridylmethyl))amine
- Bis(2-ethyl-di(3,5-dimethyl-1H-pyrazol-1-yl))- (3,4-dimethoxy-(2-pyridylmethyl))amine
- Bis(2-ethyl-di(3,5-dimethyl-1H-pyrazol-1-yl)- (2-quinolymethyl))amine
Uniqueness: Bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the ethyl group at the 1-position of the pyrazole ring can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
CAS No. |
1856096-59-7 |
|---|---|
Molecular Formula |
C12H20ClN5 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-N-[(1-ethylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-3-16-7-5-11(14-16)9-13-10-12-6-8-17(4-2)15-12;/h5-8,13H,3-4,9-10H2,1-2H3;1H |
InChI Key |
LNNVBNNWMBWRCC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=NN(C=C2)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-6,7a-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12348626.png)

![4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/new.no-structure.jpg)

![Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate](/img/structure/B12348650.png)


![3-amino-N-[(1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-yl)methyl]propanamide](/img/structure/B12348660.png)
![9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12348661.png)
![(2S)-2-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal](/img/structure/B12348666.png)
![6-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12348673.png)

![N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12348696.png)
![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348701.png)
